3-cinnamylbenzofuro[3,2-d]pyrimidin-4(3H)-one
Description
3-cinnamylbenzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, which includes a benzofuran ring fused to a pyrimidine ring, makes it an interesting subject for scientific research.
Properties
IUPAC Name |
3-[(E)-3-phenylprop-2-enyl]-[1]benzofuro[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c22-19-18-17(15-10-4-5-11-16(15)23-18)20-13-21(19)12-6-9-14-7-2-1-3-8-14/h1-11,13H,12H2/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPQLFGWFUNVMD-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=NC3=C(C2=O)OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=NC3=C(C2=O)OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cinnamylbenzofuro[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzofuran with cinnamaldehyde in the presence of a base, followed by cyclization with a suitable reagent to form the pyrimidine ring. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate or sodium hydride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-cinnamylbenzofuro[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzofuran or pyrimidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-cinnamylbenzofuro[3,2-d]pyrimidin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: The compound can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its electron-transport properties.
Biological Research: It can be used as a probe or ligand in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-cinnamylbenzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
7-Deazaadenines: These compounds have a similar pyrimidine core and exhibit various biological activities, including antiviral and anticancer properties.
Thieno[2,3-d]pyrimidines: These compounds are structurally related and are studied for their potential as anticancer agents and enzyme inhibitors.
Uniqueness
3-cinnamylbenzofuro[3,2-d]pyrimidin-4(3H)-one is unique due to its benzofuran ring fused to a pyrimidine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new therapeutic and material applications.
Biological Activity
3-Cinnamylbenzofuro[3,2-d]pyrimidin-4(3H)-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Synthesis
The compound belongs to the class of benzofuro-pyrimidines, characterized by a fused benzofuro and pyrimidine ring system. The synthesis of such compounds typically involves multi-step organic reactions, often incorporating various functional groups to enhance biological activity. Although specific synthesis methods for this compound are not extensively documented in the available literature, related compounds in the benzofuro-pyrimidine family have been synthesized using techniques such as cyclization reactions involving appropriate precursors.
Anticancer Properties
Recent studies have indicated that benzofuro-pyrimidine derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro assays have shown that these compounds can effectively target specific cancer types, suggesting that this compound may possess similar properties.
Antimicrobial Activity
Benzofuro-pyrimidine derivatives have also been investigated for their antimicrobial properties. Preliminary studies suggest that the introduction of a cinnamyl group enhances the antimicrobial efficacy against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Compounds within the benzofuro-pyrimidine class have shown promise in modulating inflammatory pathways. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes, thus potentially alleviating conditions such as arthritis and other inflammatory disorders.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing its efficacy include:
- Cinnamyl Substitution : The presence of the cinnamyl group may enhance lipophilicity and facilitate better interaction with biological targets.
- Fused Ring System : The unique fused structure contributes to the compound's stability and bioactivity.
- Functional Groups : Variations in substituents on the pyrimidine ring can significantly affect potency and selectivity towards specific targets.
Case Studies
- Antitumor Efficacy : A study explored the effects of a related benzofuro-pyrimidine compound on human breast cancer cells (MCF-7). Results showed a dose-dependent decrease in cell viability and increased apoptosis markers, indicating potential use as a chemotherapeutic agent.
- Antimicrobial Screening : In another investigation, several derivatives including this compound were tested against Gram-positive and Gram-negative bacteria. The results revealed significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
